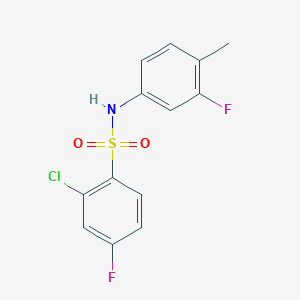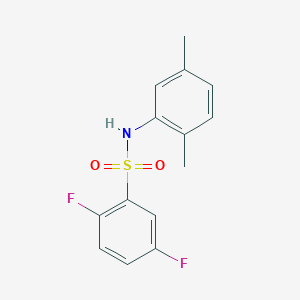
N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a pyridine ring substituted with a bromine atom at the 5-position and a benzenesulfonamide moiety with a chlorine atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide typically involves the reaction of 5-bromopyridine-2-amine with 2-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The sulfonamide group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO at elevated temperatures.
Electrophilic Substitution: Reagents like chlorosulfonic acid or sulfur trioxide in solvents like chloroform or dichloromethane.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Electrophilic Substitution: Formation of sulfonated aromatic compounds.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide is not well-documented. sulfonamides generally exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-bromopyridin-2-yl)-2-bromobenzenesulfonamide
- N-(5-bromopyridin-2-yl)-2-fluorobenzenesulfonamide
- N-(5-bromopyridin-2-yl)-2-methylbenzenesulfonamide
Uniqueness
N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. The combination of these substituents can also affect the compound’s electronic properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C11H8BrClN2O2S |
|---|---|
Poids moléculaire |
347.62 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C11H8BrClN2O2S/c12-8-5-6-11(14-7-8)15-18(16,17)10-4-2-1-3-9(10)13/h1-7H,(H,14,15) |
Clé InChI |
FVDSUXAHNGAJRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)NC2=NC=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B14931483.png)

![2-[(2,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14931491.png)
![2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B14931495.png)
![N-cyclopropyl-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14931496.png)
![2-[(3-Methoxyphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14931503.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B14931505.png)



![2-(2-methylphenoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B14931540.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B14931545.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931548.png)
